

Spectroscopic Profile of 2-Hydroxybenzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxybenzimidazole**

Cat. No.: **B011371**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Hydroxybenzimidazole**, a key heterocyclic compound with significant interest in medicinal chemistry. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, this document serves as a crucial resource for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of **2-Hydroxybenzimidazole**. The following sections detail the ^1H and ^{13}C NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d_6).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-Hydroxybenzimidazole** in DMSO-d_6 is characterized by signals in the aromatic and downfield regions, corresponding to the protons of the benzimidazole core.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H	10.65	Broad Singlet	2H
C4-H, C5-H, C6-H, C7-H	6.94 - 6.98	Multiplet	4H

Table 1: ^1H NMR Spectroscopic Data of **2-Hydroxybenzimidazole** in DMSO-d₆.[\[1\]](#)

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	~154
C3a, C7a	~130
C4, C7	~114
C5, C6	~121

Table 2: Approximate ^{13}C NMR Chemical Shifts for **2-Hydroxybenzimidazole**. Note: Precise assignments may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in **2-Hydroxybenzimidazole**. The spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400 - 3300	N-H Stretching	Strong, Broad
3100 - 3000	Aromatic C-H Stretching	Medium
1700 - 1650	C=O Stretching (Amide I)	Strong
1620 - 1580	C=C Stretching (Aromatic)	Medium
1470 - 1350	C-H Bending	Medium
750 - 700	C-H Out-of-plane Bending	Strong

Table 3: Characteristic FT-IR Absorption Bands for **2-Hydroxybenzimidazole**.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **2-Hydroxybenzimidazole** reveals electronic transitions within the molecule. The absorption maxima (λ_{max}) are influenced by the solvent and the pH of the medium. The benzimidazole ring system acts as a chromophore, leading to distinct absorption peaks in the UV region.[\[3\]](#)

Solvent	λ_{max} (nm)
Methanol	~275, ~282
Ethanol	~276, ~283
Dichloromethane	~278, ~285

Table 4: Typical UV-Vis Absorption Maxima of **2-Hydroxybenzimidazole** in Various Solvents.

Note: The exact λ_{max} can vary with concentration and solvent purity.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Hydroxybenzimidazole**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **2-Hydroxybenzimidazole** for ^1H NMR and 20-25 mg for ^{13}C NMR into a clean, dry vial.[4]
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]
- Gently vortex or sonicate the vial to ensure complete dissolution.
- Filter the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and wipe the exterior with a lint-free tissue before insertion into the spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled.
 - Number of scans: 1024 or more.
 - Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **2-Hydroxybenzimidazole** with anhydrous potassium bromide (KBr) in an agate mortar and pestle to create a fine, homogeneous powder.
- Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared spectrophotometer.
- Data Acquisition Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **2-Hydroxybenzimidazole** in the desired spectroscopic grade solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU (typically in the $\mu\text{g/mL}$ range).


Instrumentation and Data Acquisition:

- Spectrometer: A double-beam UV-Vis spectrophotometer.
- Scan Range: 200-400 nm.
- Blank: Use the same solvent as used for the sample solution as a reference.
- Cuvettes: Use 1 cm path length quartz cuvettes.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Hydroxybenzimidazole**.

Workflow for Spectroscopic Analysis of 2-Hydroxybenzimidazole

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **2-Hydroxybenzimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxybenzimidazole(615-16-7) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxybenzimidazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011371#spectroscopic-analysis-of-2-hydroxybenzimidazole-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com